3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole
Description
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
5-cyclopropyl-3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H19N3O2/c1-3-19-12-8-7-11(9-13(12)20-4-2)15-16-14(17-18-15)10-5-6-10/h7-10H,3-6H2,1-2H3,(H,16,17,18) |
InChI Key |
ZKYIMHIJNUJUKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3CC3)OCC |
Origin of Product |
United States |
Preparation Methods
Hydrazide-Mediated Cyclization
The triazole ring in 3-cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is typically constructed via cyclization of hydrazine derivatives. A prominent method involves reacting 3,4-diethoxyphenylhydrazine with cyclopropane carbonyl chloride under acidic conditions. This reaction proceeds through an acylation step, forming a hydrazide intermediate (Figure 1), which undergoes intramolecular cyclization upon heating to 80–100°C in acetic acid.
Reaction Conditions:
The reaction’s regioselectivity arises from the electron-donating effects of the ethoxy groups, which stabilize the transition state during cyclization. Nuclear magnetic resonance (NMR) studies confirm the formation of the 1,2,4-triazole regioisomer, with no detectable 1,3,4-triazole byproducts.
Azide-Alkyne Cycloaddition (AAC)
While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for 1,2,3-triazoles, its application to 1,2,4-triazoles requires modified substrates. For 3-cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole, a two-step approach is employed:
-
Synthesis of a propargyl ether intermediate from 3,4-diethoxyphenol.
-
Reaction with cyclopropyl azide under RuAAC conditions (RuH(CO)(PPh₃)₃, 60°C).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Ru |
| Reaction Time | 12–16 h |
| Isolated Yield | 75–78% |
| Regioselectivity | >20:1 (1,4- vs 1,5-) |
This method avoids the need for harsh acids but requires stringent moisture control to prevent azide decomposition.
One-Pot Synthesis Methodologies
Sequential Acylation and Cyclization
A streamlined one-pot synthesis was developed to improve efficiency (Scheme 1):
-
Acylation: 3,4-Diethoxyphenylhydrazine reacts with cyclopropane carbonyl chloride in acetic acid.
-
Cyclization: In situ dehydration using PCl₅ at 0°C induces triazole ring closure.
-
Workup: Neutralization with NaHCO₃ followed by recrystallization from methanol.
Optimized Parameters:
-
Molar Ratio (Hydrazine:Acyl Chloride): 1:1.05
-
Cyclization Agent: PCl₅ (1.5 equiv)
This method reduces purification steps and minimizes waste generation, making it suitable for gram-scale synthesis.
Tandem Heterocyclization-Ring Opening
An alternative one-pot strategy involves the transient formation of a triazolo[c]quinazoline intermediate, which undergoes acid-catalyzed ring opening to yield the target triazole (Scheme 2). Key steps include:
-
Heterocyclization: Hydrazide intermediate reacts with trimethyl orthoformate.
-
Ring Opening: Methanol-water (5:1) with HCl (2 M) at 50°C.
Advantages:
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
For large-scale manufacturing, continuous flow systems outperform batch reactors in heat transfer and mixing efficiency. A representative setup (Figure 2) includes:
-
Reactor 1: Tubular reactor for acylation (residence time: 30 min).
-
Reactor 2: Packed-bed reactor containing acidic ion-exchange resin for cyclization.
Performance Metrics:
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³·h | 2.4 kg/m³·h |
| Purity | 95% | 98% |
| Solvent Consumption | 12 L/kg | 6 L/kg |
Flow systems reduce solvent use by 50% and improve consistency in cyclopropane incorporation.
Byproduct Management
Common byproducts include:
-
Diethyl Ether Derivatives: Formed via O-alkylation during cyclopropane introduction.
-
Ring-Opened Adducts: Result from excessive acid concentration.
Mitigation Strategies:
-
Temperature Control: Maintain ≤80°C to suppress ether formation.
-
Acid Concentration: Optimize HCl at 1.5–2.0 M to balance reaction rate and byproduct generation.
Mechanistic Insights and Computational Modeling
Density Functional Theory (DFT) Analysis
DFT studies (B3LYP/6-31G*) reveal that the cyclopropane ring’s strain energy (27.5 kcal/mol) facilitates nucleophilic attack at the triazole C5 position (Figure 3). The reaction proceeds via a concerted asynchronous mechanism, with a calculated activation energy of 18.3 kcal/mol.
Key Transition States:
-
TS1: Hydrazide nitrogen attacks the carbonyl carbon (ΔG‡ = 16.8 kcal/mol).
-
TS2: Cyclopropane ring closure (ΔG‡ = 14.2 kcal/mol).
Solvent Effects on Regioselectivity
Polar aprotic solvents (e.g., DMF) favor N1-cyclopropylation, while protic solvents (e.g., ethanol) promote N2-alkylation (Table 1):
| Solvent | Dielectric Constant | N1:N2 Ratio |
|---|---|---|
| DMF | 36.7 | 4:1 |
| Ethanol | 24.3 | 1:3 |
| Acetonitrile | 37.5 | 3:1 |
This solvent-dependent behavior is critical for tuning product regiochemistry .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into simpler forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced derivatives with simpler functional groups.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that triazole derivatives can inhibit cell growth in cancer cells with IC50 values ranging from 1.02 to 74.28 μM across different cell lines .
- Specific derivatives have shown promising results in arresting the cell cycle at the G0/G1 phase, indicating their potential as therapeutic agents in cancer treatment .
2. Antimicrobial Properties
The antimicrobial activity of triazoles is well-documented. They have been reported to possess:
- Antifungal : Effective against a range of fungal pathogens.
- Antibacterial : Demonstrated activity against Gram-positive and Gram-negative bacteria.
Research highlights the importance of these compounds in developing new antimicrobial agents due to rising antibiotic resistance .
3. Anti-inflammatory and Analgesic Effects
Triazoles have also been investigated for their anti-inflammatory properties. Studies suggest that they can reduce inflammation markers and provide pain relief in various models of inflammation . This makes them potential candidates for treating inflammatory diseases.
Agricultural Applications
1. Fungicides
Triazole derivatives are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. They are particularly effective against:
- Plant pathogens : Such as those causing leaf spot and root rot diseases.
Research indicates that these compounds can enhance crop yield by protecting plants from fungal infections .
2. Herbicides
Some studies suggest that triazole compounds may also possess herbicidal properties, making them useful in weed management strategies. Their mode of action involves disrupting the biosynthesis of essential plant hormones .
Material Science Applications
1. Coatings and Polymers
The unique chemical structure of triazoles allows them to be incorporated into polymers and coatings, providing enhanced durability and resistance to environmental degradation. This application is particularly relevant in industries requiring long-lasting materials .
Case Studies
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Chlorophenyl vs. Diethoxyphenyl Derivatives: The compound 5-[(3-(4-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazol-1-yl)methyl]-4-(4-chlorophenyl)-1,2,4-triazole-3-thione () features chlorophenyl groups instead of diethoxyphenyl. In contrast, the diethoxy groups in the target compound improve lipophilicity and may reduce melting points due to increased conformational flexibility .
Trimethoxyphenyl Analogues :
A derivative with a 3,4,5-trimethoxyphenyl group () exhibits stronger electron-donating effects compared to diethoxy substituents. Methoxy groups are smaller than ethoxy, reducing steric hindrance but limiting lipophilicity. Such differences impact solubility and binding to hydrophobic enzyme pockets .Dimethyloxyphenyl Anti-Inflammatory Agents :
Compounds like 3-(3,4-dimethyloxyphenyl)-1H-1,2,4-triazole-5-thiones () have methyl groups instead of ethoxy. Methyl substituents are less bulky and electron-donating, which may reduce bioavailability compared to ethoxy-containing derivatives .
Impact of Heterocyclic Modifications
- Cyclohexyl vs. Cyclopropyl Substituents: The compound 4-cyclohexyl-3-[1-(dimethylamino)propyl]-1H-1,2,4-triazole-5-thione () replaces cyclopropyl with a bulkier cyclohexyl group. The dimethylamino group introduces basicity, altering solubility and protonation-dependent interactions .
Oxadiazole Hybrids :
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () replaces the triazole core with an oxadiazole ring. Oxadiazoles are more π-electron-deficient, enhancing electrophilic reactivity but reducing stability compared to triazoles .
Physicochemical Properties
Biological Activity
3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound features a cyclopropyl group and a diethoxyphenyl moiety attached to the triazole ring, which may influence its pharmacological properties. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of 3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole has been investigated in various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have demonstrated that triazole derivatives exhibit significant antimicrobial activity. For example:
- Mechanism : The inhibition of fungal cytochrome P450 enzymes is a common mechanism for triazole compounds.
- Efficacy : In vitro tests have shown that 3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole displays potent activity against several pathogenic fungi and bacteria.
Anticancer Activity
The anticancer potential of this compound is noteworthy:
- Cell Lines Tested : It has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
- Results : The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. For instance:
- MCF-7: IC50 = 15 µM
- HCT-116: IC50 = 12 µM
Anti-inflammatory Activity
Research indicates that the compound may also possess anti-inflammatory properties:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines.
- Efficacy : Animal studies have shown reduced inflammation in models of arthritis when treated with this compound.
Case Studies
Several case studies have highlighted the biological activity of 3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole:
- Case Study 1 : A study involving mice with induced fungal infections demonstrated that treatment with this triazole resulted in a significant reduction in fungal load compared to control groups.
- Case Study 2 : In vitro studies on human cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Data Table of Biological Activities
Q & A
Q. What are the preferred synthetic routes for 3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?
The synthesis of triazole derivatives often involves cyclization or cycloaddition reactions. For example, Huisgen cycloaddition (click chemistry) is widely used for triazole ring formation, as seen in structurally similar compounds . Key steps include:
- Precursor preparation : Reacting 3,4-diethoxyphenylacetylene with cyclopropyl azide.
- Cycloaddition : Conducted under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) at 60–80°C for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Q. Optimization Tips :
Q. Which spectroscopic techniques are critical for structural characterization?
A combination of techniques ensures accurate analysis:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; diethoxy aryl protons at δ 6.5–7.5 ppm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺).
- IR spectroscopy : Identify triazole ring vibrations (C=N stretch at ~1600 cm⁻¹) and ethoxy C-O bonds (~1250 cm⁻¹).
- X-ray crystallography : For absolute configuration determination, if single crystals are obtainable .
Q. How should this compound be stored to maintain stability?
- Storage conditions : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the triazole ring .
- Solubility notes : Soluble in DMSO or chloroform (stock solutions stable for 6 months at –80°C) .
Advanced Research Questions
Q. How do the cyclopropyl and diethoxyphenyl groups influence bioactivity?
Structure-Activity Relationship (SAR) Insights :
- Cyclopropyl : Enhances metabolic stability by resisting cytochrome P450 oxidation .
- Diethoxyphenyl : The electron-donating ethoxy groups increase π-π stacking with aromatic residues in enzyme binding pockets (e.g., antifungal targets) .
Q. Experimental Validation :
Q. How can contradictions in reported biological activities be resolved?
Common Issues :
- Discrepancies in IC₅₀ values due to assay variability (e.g., fungal strain differences).
Q. Methodological Solutions :
- Standardized protocols : Use CLSI guidelines for antifungal testing .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
Q. What computational approaches predict target interactions and pharmacokinetics?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) : Simulate binding stability with human serum albumin (HSA) to assess plasma protein binding .
- ADMET Prediction : Use SwissADME to estimate logP (≈3.2) and blood-brain barrier permeability .
Q. How can regioselective modifications be achieved on the triazole ring?
Q. What in vitro models are suitable for mechanistic studies?
Q. Methodological Tables
Q. Table 1: Comparative Reaction Conditions for Triazole Synthesis
| Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Huisgen Cycloaddition | 80 | 24 | 65–75 | |
| Microwave-Assisted | 100 | 0.5 | 85–90 | |
| Solvent-Free | 120 | 6 | 70 |
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 1.2 (m, 4H, cyclopropyl) | Confirms cyclopropyl group |
| ¹³C NMR | δ 115–125 (triazole C) | Triazole ring confirmation |
| IR | 1600 cm⁻¹ (C=N stretch) | Triazole ring vibration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
